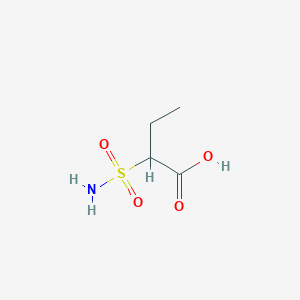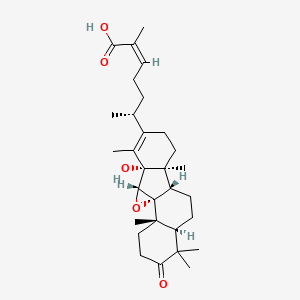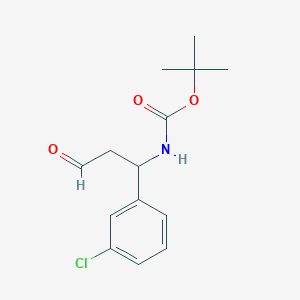![molecular formula C21H19ClF4N4 B13085721 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7'-fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-B]indole]](/img/structure/B13085721.png)
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7'-fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-B]indole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7’-fluoro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-B]indole] is a complex organic compound that features a unique combination of fluorinated and chlorinated pyridine and indole moieties
Métodos De Preparación
The synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7’-fluoro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-B]indole] typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the pyridine and indole rings, followed by the introduction of the chloro and trifluoromethyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7’-fluoro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-B]indole] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Halogen substitution reactions are common, where the chloro or fluoro groups can be replaced with other substituents using appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7’-fluoro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-B]indole] has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological targets, making it useful in studying biochemical pathways.
Industry: It is used in the development of agrochemicals for crop protection
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7’-fluoro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-B]indole] involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence .
Comparación Con Compuestos Similares
Similar compounds to 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7’-fluoro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-B]indole] include other fluorinated and chlorinated pyridine derivatives. These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and biological activities. Examples include:
- 2,3-dichloro-5-(trifluoromethyl)-pyridine
- 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide .
This detailed article provides a comprehensive overview of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7’-fluoro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-B]indole], covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C21H19ClF4N4 |
|---|---|
Peso molecular |
438.8 g/mol |
Nombre IUPAC |
1'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-fluorospiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4'-piperidine] |
InChI |
InChI=1S/C21H19ClF4N4/c22-16-9-12(21(24,25)26)11-27-19(16)30-7-4-20(5-8-30)18-15(3-6-28-20)14-2-1-13(23)10-17(14)29-18/h1-2,9-11,28-29H,3-8H2 |
Clave InChI |
JHHKWDXRROSTBD-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2(CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=C1C5=C(N4)C=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


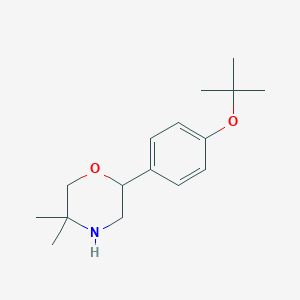
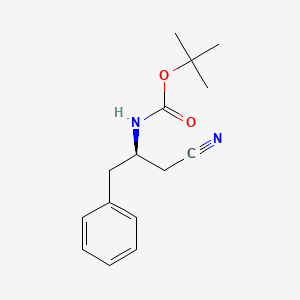
![6-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13085655.png)

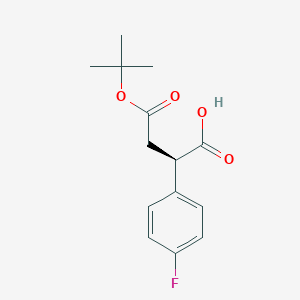
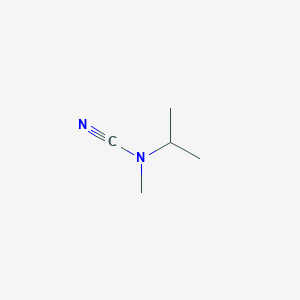
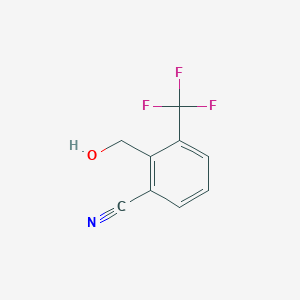
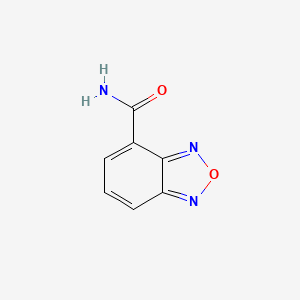
![4-Chloro-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13085695.png)
